(S)-N-(3,3-difluorocyclobutyl)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(S)-N-(3,3-difluorocyclobutyl)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride: is a chemical compound characterized by its unique structure, featuring difluorinated cyclobutyl and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorinated cyclobutyl intermediate. One common approach is the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, which can be achieved through reactions involving ethyl 3,3-difluorocyclobutanecarboxylate. The cyclobutyl intermediate is then reacted with appropriate reagents to form the difluoropyrrolidine ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specialized catalysts, controlled temperature and pressure conditions, and purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium(VI) oxide may be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and pathways.
Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate.
Industry: It may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The difluorinated cyclobutyl and pyrrolidine rings may interact with enzymes or receptors, leading to biological or chemical changes. Further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
3,3-Difluorocyclobutyl-substituted building blocks
4,4-Difluoropyrrolidine derivatives
Uniqueness: (S)-N-(3,3-difluorocyclobutyl)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride stands out due to its specific structural features and potential applications. Its difluorinated rings and amide group contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
(2S)-N-(3,3-difluorocyclobutyl)-4,4-difluoropyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F4N2O.ClH/c10-8(11)1-5(2-8)15-7(16)6-3-9(12,13)4-14-6;/h5-6,14H,1-4H2,(H,15,16);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYOWYQFQDZDHL-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)C2CC(CN2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)C(=O)NC2CC(C2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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